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Compound Overview

FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) is a phosphoserine/threonine-
mimetic small molecule identified from a chemical screen to disrupt the 14-3-3 family of protein-protein
interactions [1] [2]. It effectively acts as a pan-14-3-3 inhibitor, blocking interactions with various client

proteins and showing potential as a therapeutic agent for 14-3-3-mediated diseases such as cancer [1] [3].

Summary of Quantitative Binding and Functional Data

The table below summarizes the key inhibitory concentrations (ICso) of FOBISIN 101 across different

assays and 14-3-3 isoforms.

Table 1: Summary of FOBISIN 101 Inhibitory Activity

. 14-3-3 Isoform(s) Reported ICso L
Assay Type | Target Interaction Citation
Tested Value
Fluorescence Polarization (Initial 14-3-3y Identified as a hit [1]
Screen)
ELISA (PRAS40 binding) 14-3-3C 9.3 uM [1][4]

[5]
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. 14-3-3 Isoform(s) Reported ICso L
Assay Type | Target Interaction Citation
Tested Value
ELISA (PRAS40 binding) 14-3-3y 16.4 uM [1] [4]
[3]
ExoS ADP-ribosyltransferase All seven isoforms 6-19 uM [1]

Activation

Detailed Experimental Protocols

Fluorescence Polarization-Based Screening Assay

This protocol was used for the initial high-throughput screening of compounds, including FOBISIN 101,

from a chemical library [1].

¢ Objective: To identify small molecules that disrupt the interaction between 14-3-3 and a
phosphorylated peptide.
e Principle: A fluorescently-labeled phosphopeptide binds to 14-3-3, resulting in high polarization. A
competitive inhibitor displaces the peptide, leading to a decrease in fluorescence polarization.
e Materials:
o Recombinant 14-3-3y protein
o Fluorescein-labeled pS259-Raf-1 peptide
Assay buffer (e.g., PBS pH 7.4, with 0.01% Triton X-100)
Test compound (FOBISIN 101) dissolved in DMSO
Fluorescence polarization plate reader

[e]

[e]

o

e Procedure:

o Complex Formation: In a black 384-well plate, mix 14-3-3y protein with the fluorescent Raf-1
peptide in assay buffer. The final DMSO concentration should be normalized (e.g., <1%).

o Inhibition Reaction: Add FOBISIN 101 at various concentrations (e.g., 0-100 uM) to the
complex. Include controls with DMSO only (no inhibition) and a known competitive inhibitor
(e.g., R18 peptide) for validation.

o Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.

o Measurement: Read the fluorescence polarization (mP units) for each well using an
appropriate plate reader.

o Data Analysis: Plot the polarization signal against the logarithm of the inhibitor concentration.
Calculate the ICso value by fitting the data to a dose-response curve.
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GST Pull-Down Assay for Full-Length Protein Interactions

This protocol validates the functional inhibitory effect of FOBISIN 101 on interactions between 14-3-3 and
its full-length client proteins, such as Raf-1 and PRAS40 [1].

¢ Objective: To confirm that FOBISIN 101 disrupts 14-3-3 binding to native, full-length client proteins in
a complex mixture.
¢ Principle: GST-tagged 14-3-3 protein is immobilized on glutathione beads and used to "pull down"

client proteins from a cell lysate. An effective inhibitor will reduce the amount of client protein co-
precipitated.
e Materials:

o

o

[e]

[e]

[e]

o

GST-14-3-3 fusion protein (all seven isoforms can be tested)

Glutathione Sepharose 4B beads

Cell lysate from an appropriate tissue culture line (e.g., containing endogenous Raf-1 and
PRAS40)

FOBISIN 101, dissolved in DMSO

Lysis/Wash Buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% NP-40, protease inhibitors)
SDS-PAGE and Western blotting equipment

¢ Procedure:

(o]

Bead Preparation: Incubate GST-14-3-3 with glutathione beads to immobilize the bait protein.
Block the beads with a neutral protein like BSA.

Pre-treatment (Optional): Pre-incubate the cell lysate with increasing concentrations of
FOBISIN 101 (e.g., 0, 10, 30, 100 puM) for 1 hour at 4°C.

Binding Reaction: Incubate the pre-treated lysate (or, alternatively, pre-treat the immobilized
GST-14-3-3) with the glutathione beads for 2-4 hours at 4°C with gentle rotation.

Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-
specifically bound proteins.

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against the
client proteins of interest (e.g., anti-Raf-1, anti-PRAS40). The inhibition is visualized as a dose-
dependent decrease in the client protein band intensity.

Functional Assay: Exoenzyme S (ExoS) ADP-ribosyltransferase

Activation

This protocol assesses the functional consequence of FOBISIN 101 inhibition on a 14-3-3-dependent

enzymatic activity [1].
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e Objective: To determine if FOBISIN 101 neutralizes the ability of 14-3-3 to activate a bacterial
exoenzyme.

e Principle: 14-3-3 proteins directly activate the ADP-ribosyltransferase activity of Pseudomonas
aeruginosa ExoS. An inhibitor of the 14-3-3/Ex0S interaction will reduce the enzymatic output.

e Materials:

o Recombinant 14-3-3 proteins (all isoforms)

o Recombinant ExoS enzyme

o NAD+ substrate (can be radiolabeled or biotinylated for detection)

o Target protein for ribosylation (e.g., Ras)

o FOBISIN 101, dissolved in DMSO

o Reaction buffer

e Procedure:

o Reaction Setup: In a reaction tube, mix ExoS, 14-3-3, and the target protein in assay buffer.

o Inhibition: Pre-incubate the 14-3-3 protein with FOBISIN 101 at various concentrations for 20-
30 minutes at room temperature.

o Initiation: Start the reaction by adding NAD+.

o Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

o Termination and Detection: Stop the reaction according to your detection method (e.g., by
adding SDS sample buffer). The amount of ADP-ribosylated product can be quantified by
autoradiography (if using [32P]-NAD+), streptavidin-HRP (if using biotin-NAD+), or other
methods.

o Data Analysis: Plot the percentage of enzymatic activity relative to the DMSO control against
the inhibitor concentration to determine the ICso value.

Experimental Workflow and Signaling Context

The following diagram illustrates the logical workflow for characterizing a 14-3-3 inhibitor like FOBISIN

101, from initial screening to mechanistic studies.
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FOBISIN 101 inhibits 14-3-3 interactions with critical client proteins like Raf-1 and PRAS40, which are
nodes in major cell signaling pathways. The diagram below situates this inhibition within a simplified

signaling context.
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Key Mechanistic Insight

The crystal structure of 14-3-3C in complex with FOBISIN 101 (PDB ID: 3RDH) revealed a unique
mechanism of action [1] [6]. During X-ray data collection, the double bond in FOBISIN 101 was reduced,
leading to the covalent linkage of its pyridoxal-phosphate moiety to Lysine 120 (Lys120) in the binding
groove of 14-3-3. This covalent modification permanently blocks the amphipathic groove, preventing client
protein binding and leading to persistent inactivation [1]. This suggests a potential for developing FOBISIN

101-like molecules as radiation-triggered therapeutic agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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assay-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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